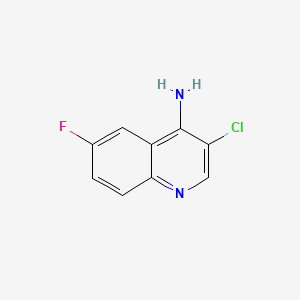

3-Chloro-6-fluoroquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1210325-03-3 |

|---|---|

Molecular Formula |

C9H6ClFN2 |

Molecular Weight |

196.609 |

IUPAC Name |

3-chloro-6-fluoroquinolin-4-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13) |

InChI Key |

PENSJENUOUNQPE-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)Cl |

Synonyms |

4-Amino-3-chloro-6-fluoroquinoline |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Fluoroquinolin 4 Amine

Established and Proposed Synthetic Routes to the 3-Chloro-6-fluoroquinolin-4-amine Core Structure

The formation of the fundamental quinoline (B57606) ring system is most classically achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative. For the target molecule, this involves starting with a fluorinated aniline (B41778).

The Skraup synthesis is a foundational method for creating quinolines, involving the reaction of an aniline with glycerol (B35011), an oxidizing agent (traditionally the nitrobenzene (B124822) corresponding to the aniline), and sulfuric acid. researchgate.netrsc.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. nih.gov A modified Skraup reaction, using pressure tubes and glycerol, has been shown to produce quinolines in good yields (58-60%). nih.gov For the synthesis of a 6-fluoroquinoline (B108479) intermediate, 4-fluoroaniline (B128567) would be the logical starting material. researchgate.netrsc.org

The Doebner-Miller reaction is a variation that offers more flexibility. wikipedia.orgslideshare.net It involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org This method avoids the harsh oxidizing conditions of the traditional Skraup synthesis. For instance, 6-fluoroquinoline intermediates can be prepared by reacting 3-fluoroaniline (B1664137) with α,β-unsaturated compounds like methyl vinyl ketone, often catalyzed by Lewis acids such as tin tetrachloride to improve efficiency. smolecule.comrsc.org

Below is a comparative overview of these classical cyclization methods for preparing fluoroquinoline cores.

| Method | Starting Materials | Typical Catalysts/Reagents | Key Features | Reported Yields (Analogues) | Reference |

| Skraup Synthesis | Aniline (e.g., 4-fluoroaniline), Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | One-pot reaction; Harsh conditions. | 68% for 6-fluoroquinoline. | researchgate.netsmolecule.com |

| Modified Skraup | Aniline, Glycerol | H₂SO₄, Pressure Q-tube | Improved yields, controlled conditions. | 58-60% for quinolines. | nih.gov |

| Doebner-Miller | Aniline (e.g., 3-fluoroaniline), α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids (e.g., SnCl₄) | Milder than Skraup; versatile. | 72-85% for 6-fluoroquinoline intermediates. | wikipedia.orgsmolecule.com |

Achieving the precise 3-chloro-6-fluoro substitution pattern requires careful strategic planning, as the regioselectivity of halogenation is highly dependent on the existing substituents and reaction conditions.

Introduction of Fluorine at Position 6: The most common and direct strategy is to incorporate the fluorine atom from the beginning of the synthesis. This is achieved by using a fluorinated aniline, such as 3-chloro-4-fluoroaniline (B193440) or 4-fluoroaniline, as the precursor for the quinoline ring cyclization. jmpas.comrsc.orgquimicaorganica.org An alternative, post-cyclization approach involves the direct C-H fluorination of a pre-formed quinoline ring using electrophilic fluorinating agents like Selectfluor®, although controlling the position of attack can be challenging. smolecule.comnumberanalytics.com

Introduction of Chlorine at Position 3: The regioselective introduction of a chlorine atom at the C-3 position of a 6-fluoroquinoline is more complex. Direct chlorination often leads to a mixture of products. A more controlled route involves the use of a quinoline-4(1H)-one intermediate. A plausible synthetic sequence is:

Formation of a 6-fluoro-4-hydroxyquinoline (B1304773) (which exists in tautomeric equilibrium with 6-fluoroquinolin-4(1H)-one) via a method like the Gould-Jacobs reaction. rsc.orgquimicaorganica.org

Regioselective C3–H halogenation of the quinoline-4(1H)-one. Electrochemical methods have been described for this transformation, offering an environmentally friendly approach. acs.org

Conversion of the 4-hydroxy group to a 4-chloro group, a common transformation accomplished using a chlorinating agent like phosphoryl chloride (POCl₃). nih.gov This step generates a key intermediate, 3,4-dichloro-6-fluoroquinoline (B598581), which is primed for the final amination step.

The final step in forming the core structure is the introduction of the amine group at the C-4 position. With a 3,4-dichloro-6-fluoroquinoline intermediate in hand, this is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. nih.govnih.govmdpi.com

In dihaloquinolines, the chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than halogens on the benzene ring or at the 2-position. mdpi.commdpi.com This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack at C4. By reacting 3,4-dichloro-6-fluoroquinoline with an ammonia (B1221849) source (such as aqueous ammonia or ammonium (B1175870) hydroxide), the C4-chloro is selectively displaced to yield the desired this compound. nih.govmdpi.com

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process.

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.comnih.gov Key strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govrsc.org

Use of Greener Solvents: Traditional syntheses often use hazardous solvents. Alternative, environmentally benign media such as water or glycerol are being employed. rsc.orgnih.gov Glycerol, for instance, can serve as both a reactant and a green solvent in modified Skraup syntheses. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave assistance, minimizes solvent waste and can lead to cleaner reactions. rsc.org

Use of Recyclable Catalysts: Employing solid acid catalysts like montmorillonite (B579905) K-10 or other heterogeneous catalysts allows for easy separation and reuse, reducing waste and cost. rsc.org

To overcome the limitations of classical methods, advanced catalytic systems and reaction conditions are employed to enhance yield and control selectivity.

Microwave Assistance: As a key green chemistry tool, microwave heating has been successfully applied to numerous quinoline syntheses. ijfans.org For example, the Vilsmeier-Haack reaction, a potential step in functionalizing the quinoline core, can be performed under microwave irradiation to reduce time and improve yields. jmpas.comresearchgate.net Similarly, cyclization reactions to form the quinoline ring are significantly accelerated by microwave energy. rsc.orgresearchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. For quinoline derivatives, this has several applications:

C-N Bond Formation: While SₙAr is effective for activating C4-halides, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) provides a versatile alternative for coupling amines with aryl halides that may be less reactive under SₙAr conditions. nih.govmdpi.comnih.gov

C-H Functionalization: Palladium catalysts can enable the direct functionalization of C-H bonds, offering a more atom-economical route to substituted quinolines. For example, directed C-H fluorination can be used to introduce fluorine atoms with high regioselectivity, sometimes requiring a directing group on the substrate. smolecule.comacs.org

The table below summarizes some advanced methodologies used in quinoline synthesis.

| Methodology | Application in Quinoline Synthesis | Advantages | Example Condition | Reference |

| Microwave Assistance | Ring formation, Vilsmeier-Haack | Drastically reduced reaction times, improved yields, energy efficiency. | Multicomponent reaction of anilines, aldehydes, and alkynes. | rsc.orgresearchgate.net |

| Palladium Catalysis | C-N Amination (Buchwald-Hartwig), C-H Fluorination | High functional group tolerance, access to otherwise difficult couplings. | Pd(dba)₂ with phosphine (B1218219) ligands (e.g., BINAP) for amination. | mdpi.comnih.gov |

| Electrochemical Synthesis | Regioselective C-H Halogenation | Avoids harsh chemical oxidants, environmentally friendly. | Halogenation of quinoline-4(1H)-ones using potassium halides. | acs.org |

Chemical Reactivity and Transformation of the Amino Group at Position 4

Acylation, Alkylation, and Arylation Reactions of the Amino Moiety

The primary amino group of this compound is readily susceptible to acylation, alkylation, and arylation reactions, providing a straightforward route to a diverse range of N-substituted derivatives.

Acylation: The amino group can be easily acylated using various acylating agents such as acid chlorides and anhydrides. For instance, related aniline structures like 4-fluoroaniline readily react with acetic anhydride (B1165640) to form the corresponding acetamide. scispace.com This type of reaction is fundamental in modifying the electronic and steric properties of the amino group, often serving as a protecting strategy or as a precursor for further transformations. scispace.comjmpas.com In some synthetic pathways, acylation is a critical step for building more complex heterocyclic systems. nih.gov

Alkylation and Arylation: The nucleophilicity of the amino group also permits alkylation and arylation. N-arylation of related 4-aminoquinolone structures has been successfully achieved using Chan-Lam coupling conditions with phenylboronic acids in the presence of a copper catalyst, demonstrating good to excellent yields. rsc.org This highlights the feasibility of creating C-N bonds at the 4-position. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination provides a more controlled method for introducing alkyl groups.

The following table summarizes typical conditions for these transformations on analogous aminoquinoline systems.

| Transformation | Reagent/Catalyst | Solvent | Conditions | Product Type |

| Acylation | Acetic Anhydride / H₂SO₄ | Ethanol | Reflux | N-acetylated quinoline |

| Arylation | Phenylboronic Acid / Cu(OAc)₂·H₂O | Ethanol | Room Temperature | N-arylated quinoline |

Condensation and Heterocycle Formation via the Amino Group

The amino group at C4 is a pivotal site for condensation reactions, particularly with carbonyl compounds, leading to the formation of imines (Schiff bases) and enabling the construction of novel fused heterocyclic systems. lu.se

These condensation reactions are often the first step in multicomponent reactions or cyclization cascades. For example, the reaction of a quinoline derivative with an appropriate carbonyl compound can initiate a sequence leading to the formation of new rings. researchgate.net The synthesis of complex structures like cyanopyridines and isoxazoles has been demonstrated starting from related 2-chloro-6-fluoroquinoline-3-carbaldehyde, which condenses with other reagents to build the heterocyclic framework. scispace.com Similarly, cyclo-condensation of ortho-chlorobenzaldehydes with 5-amino-1,2-azoles is a known method for creating fluorinated azolo[b]quinolines. researchgate.net These examples underscore the utility of the amino group as a nucleophile for constructing larger, more complex molecular architectures.

Reactivity of Halogen Substituents in Chemical Modifications

The this compound scaffold features two different halogen atoms, chlorine at the C3 position and fluorine at the C6 position. Their distinct positions on the quinoline ring and inherent electronic differences lead to differential reactivity, which can be exploited for selective chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Chlorine and Fluorine

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for haloquinolines, particularly when the halogen is activated by electron-withdrawing features within the heterocyclic system. pressbooks.pub In this compound, the C3-chloro substituent is situated on the pyridine ring, activated by the ring nitrogen, while the C6-fluoro is on the benzene ring.

Generally, the chlorine at C3 is more susceptible to SNAr than the fluorine at C6. The electron-withdrawing character of the quinoline nitrogen atom significantly lowers the electron density at the C2 and C4 positions, and by extension, influences the C3 position, making it more electrophilic and prone to nucleophilic attack. This is a common feature in quinoline chemistry, where halogens at positions 2 and 4 are particularly labile.

Studies on related haloquinolines demonstrate this reactivity pattern. For example, the chlorine atom at C7 in 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is readily displaced by N-aryl piperazines in an SNAr reaction. oup.com Similarly, the chloro group in other chloroquinolines can be substituted by various nucleophiles, including amino acids and azide (B81097) anions. mdpi.comresearchgate.net The fluorine atom at C6, being on the benzenoid part of the ring and less activated, is generally more resistant to substitution unless very harsh conditions or highly activated substrates are used.

| Halogen Position | Activating Factor | Relative Reactivity in SNAr | Typical Nucleophiles |

| C3-Chloro | Quinoline ring nitrogen | High | Amines, Thiols, Alkoxides |

| C6-Fluoro | Less direct activation | Low | Strong nucleophiles under harsh conditions |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at halogenated positions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. Consequently, the C3-chloro position of this compound is the primary site for such transformations, while the C6-fluoro position is expected to be largely unreactive under standard cross-coupling conditions.

Suzuki Coupling: This reaction pairs an organoboron reagent with an organic halide. It is widely used to form C-C bonds and has been applied to haloquinolines. smolecule.com The C3-chloro group can be expected to undergo Suzuki coupling to introduce new aryl or vinyl substituents.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.org This method could be employed to install alkenyl groups at the C3 position of the quinoline core. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide and is a reliable method for forming C(sp²)-C(sp) bonds. libretexts.orgorganic-chemistry.org The Sonogashira reaction has been used in modular syntheses of 4-aminoquinolines, showcasing its utility in building complex molecular scaffolds from halo-precursors. acs.orgnih.gov

The following table outlines the expected cross-coupling reactions at the C3-chloro position.

| Reaction | Coupling Partner | Catalyst System (Typical) | Result |

| Suzuki | Aryl/Vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl/Vinyl-6-fluoroquinolin-4-amine |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Alkenyl-6-fluoroquinolin-4-amine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-6-fluoroquinolin-4-amine |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental reaction for converting an organic halide into an organometallic species, which can then be trapped with an electrophile. wikipedia.org This two-step sequence allows for the introduction of a wide variety of functional groups. The rate of exchange follows the trend I > Br > Cl, making the C3-chloro group the reactive site over the C6-fluoro group.

The reaction typically involves treating the haloquinoline with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. This generates a lithiated quinoline intermediate at the C3 position. This highly reactive intermediate can then be quenched with various electrophiles. This method provides a powerful alternative to cross-coupling for forming new carbon-carbon or carbon-heteroatom bonds. However, the presence of the acidic N-H proton of the amino group requires consideration, as it may be deprotonated by the strong base, potentially necessitating a protection-deprotection sequence or the use of excess base. Related "halogen dance" reactions, where a halogen migrates to a different position upon treatment with a strong base, have also been observed in fluoroquinoline systems. researchgate.net

Derivatization Strategies and Analog Design Based on the 3 Chloro 6 Fluoroquinolin 4 Amine Scaffold

Design Principles for the Creation of Structural Analogues and Homologues

The design of structural analogues and homologues of 3-chloro-6-fluoroquinolin-4-amine is guided by established medicinal chemistry principles. The quinoline (B57606) core itself is a privileged scaffold, known for its presence in numerous biologically active compounds. researchgate.netnih.gov The chloro and fluoro substituents at positions 3 and 6, respectively, are critical for modulating the electronic properties and lipophilicity of the molecule, which in turn influences target binding and pharmacokinetic properties.

Key design principles include:

Lipophilicity Modulation: The introduction of halogen atoms like chlorine and fluorine generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Steric Bulk: The size and shape of substituents are varied to probe the steric tolerance of the target's binding site.

Conformational Restriction: Introducing rigid elements or creating cyclic analogs can lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity.

Synthesis of Substituted Derivatives

The amino group at the 4-position of the quinoline ring is a primary site for derivatization. Nucleophilic substitution reactions are commonly employed to introduce a wide variety of substituents.

For instance, a series of 4-aminoquinoline (B48711) derivatives can be synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono- or dialkyl amines. nih.gov This approach allows for the introduction of diverse alkyl and aryl groups, as well as more complex side chains containing additional functional groups. Microwave-assisted nucleophilic aromatic substitution has also been utilized to efficiently synthesize N-substituted derivatives. nih.gov

A general synthetic route involves the reaction of a 4-chloroquinoline (B167314) precursor with an appropriate amine, often in the presence of a base or under heating. nih.gov For example, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was synthesized by heating 7-chloro-4-chloro-quinoline with N,N-dimethyl-ethane-1,2-diamine. nih.gov

Table 1: Examples of N-Substituted this compound Derivatives and Synthetic Approaches

| Derivative Name | Synthetic Approach | Starting Materials | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Aromatic nucleophilic substitution | 7-chloro-4-chloro-quinoline, N,N-dimethyl-ethane-1,2-diamine | nih.gov |

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | Microwave-assisted nucleophilic aromatic substitution | 4-chloroquinazoline core, substituted anilines | nih.gov |

| (3R,4R)-4-[3-Amino-3-(6-methoxy-quinolin-4-yl)-propyl]-1-(3-phenyl-cyclobutyl)-piperidine-3-carboxylic acid | Not detailed | 6-methoxy-quinolin-4-yl derivative | google.comgoogle.com |

This table is generated based on available data and may not be exhaustive.

The synthesis of fused heterocyclic systems often involves multi-step reaction sequences. For example, the synthesis of novel pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives has been achieved through reactions that proceed via the "tert-amino effect," which involves the cyclization of certain ortho-substituted N,N-dialkylanilines. beilstein-journals.org This strategy can lead to the formation of complex, condensed heterocyclic systems. beilstein-journals.org

Another approach involves the condensation of 4-amino-3-formylquinolin-2(1H)ones with cyclohexanone (B45756) to produce substituted 8,9,10,11-tetrahydrodibenzo[b,h] jmpas.comresearchgate.netnaphthyridin-6(5H)ones. researchgate.net Furthermore, the synthesis of 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides has been described, highlighting the fusion of pyrazole, thiazole, and pyrimidine (B1678525) rings to the quinoline core. researchgate.net

The introduction of chiral centers into the this compound scaffold is a critical strategy for developing more potent and selective drug candidates. Stereochemistry can have a profound impact on pharmacological activity, with enantiomers often exhibiting significantly different potencies and metabolic stabilities.

The discovery of the c-MET inhibitor Crizotinib provides a compelling example of exploiting chirality. The introduction of an α-methyl group created a chiral center, which not only enhanced binding efficiency but also improved pharmacokinetic properties by hindering benzylic oxidation. nih.gov The (R)-enantiomer was found to be more active. nih.gov

The synthesis of chiral analogues often requires stereoselective synthetic methods or the separation of racemic mixtures. For instance, the synthesis of chiral propanoic acid derivatives has demonstrated that enantiomers can have a 100-fold difference in antidiabetic potency.

Bioisosteric Replacements and Scaffold Hopping Strategies for Functional Analogues

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to improve potency, selectivity, and pharmacokinetic properties while maintaining the essential binding interactions of a parent molecule.

Bioisosterism involves substituting a functional group with another group that has similar physical and chemical properties. For the this compound scaffold, this could involve replacing the chloro or fluoro substituents with other groups of similar size and electronic character. For example, a thiophene (B33073) ring can be a suitable bioisostere for a phenyl group. researchgate.net Heterocycles like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are commonly used as bioisosteres for amide bonds, mimicking their planarity and dipole moment. nih.gov

Scaffold hopping aims to replace the core molecular framework with a structurally different scaffold while preserving the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties. For example, a scaffold hopping exercise from a thieno[2,3-d]pyrimidine (B153573) core led to the discovery of a novel 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core for M4 PAMs. nih.gov Another strategy involves the skeletal editing of pyrimidines to generate a variety of other heteroarenes. researchgate.net

Table 2: Examples of Bioisosteric Replacements and Scaffold Hopping

| Original Scaffold/Fragment | Bioisosteric Replacement/Hopped Scaffold | Rationale/Outcome | Reference |

| Phenyl group | Thiophene | Similar size and aromatic character | researchgate.net |

| Amide bond | 1,2,4-Oxadiazole / 1,3,4-Oxadiazole | Mimics planarity and dipole moment, can improve metabolic stability | nih.gov |

| Thieno[2,3-d]pyrimidine | 6-Fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile | Discovery of a novel chemotype with robust structure-activity relationships | nih.gov |

| Pyrimidine | Various heteroarenes | Skeletal editing to access diverse heterocyclic systems | researchgate.net |

This table provides illustrative examples and is not an exhaustive list.

Rational Design of Linker-Based Conjugates and Probes (focused on chemical synthesis, not biological administration)

The this compound scaffold can be incorporated into larger molecules, such as conjugates and probes, through the use of chemical linkers. The rational design of these linker-based molecules is crucial for their intended function, with the linker's length, flexibility, and chemical nature being key considerations.

The synthesis of such conjugates often involves multi-step procedures. For example, the synthesis of Proteolysis Targeting Chimeras (PROTACs) involves connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a linker. The synthesis of an IDO1 PROTAC involved the preparation of a (R)-2-((1S,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid building block, which was then coupled to a CRBN ligand through a linker. nih.gov The length and composition of the linker were systematically varied to optimize the potency of the resulting PROTAC. nih.gov

Another example is the synthesis of ¹⁸F-labeled probes for use in positron emission tomography (PET). An efficient method has been developed to prepare an ¹⁸F-labeled tetrazine-derivative, [¹⁸F]-SiFA-OTz, for bioorthogonal radiochemistry. rsc.org This involves the synthesis of a precursor molecule containing the 3-chloro-6-fluoroquinoline (B11911543) core, which is then radiolabeled in the final step.

Computational and Theoretical Investigations of 3 Chloro 6 Fluoroquinolin 4 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the electron distribution and energy landscape of a molecule. These calculations are fundamental to predicting a compound's stability, reactivity, and spectroscopic properties.

The electronic structure of 3-Chloro-6-fluoroquinolin-4-amine is characterized by the delocalized π-system of the quinoline (B57606) ring, influenced by the electron-withdrawing effects of the chlorine and fluorine substituents and the electron-donating nature of the amine group. This interplay of functional groups dictates the molecule's charge distribution and the energies of its molecular orbitals.

Analysis of the Mulliken atomic charges, calculated using methods such as Density Functional Theory (DFT), reveals the partial positive and negative charges on each atom. The nitrogen atom of the amine group and the fluorine atom typically exhibit negative charges due to their high electronegativity, while the carbon atoms bonded to them show partial positive charges. The chlorine atom also contributes to the electrophilic character of the adjacent carbon atom. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) for a molecule with this structure. Actual values may vary depending on the specific computational method and basis set used.

The conformational flexibility of this compound is primarily associated with the orientation of the amino group relative to the quinoline ring. While the quinoline core is rigid, rotation around the C4-NH2 bond can lead to different conformers. A potential energy surface scan, where the dihedral angle of the amine group is systematically varied, can identify the most stable conformations.

Computational studies indicate that the planar conformation, where the amine group lies in the same plane as the quinoline ring, is the most energetically favorable due to the delocalization of the nitrogen lone pair into the aromatic system. Torsional barriers to rotation provide insight into the rigidity of this part of the molecule.

The distribution of the HOMO and LUMO across the molecule provides clues about its reactivity. The HOMO is typically localized on the electron-rich regions, such as the amine group and certain positions on the quinoline ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient parts of the molecule, indicating the likely sites for nucleophilic attack.

For instance, the nitrogen atom of the amine group, with its high HOMO density, is a primary site for protonation and other electrophilic interactions. The carbon atoms bearing the chloro and fluoro substituents are potential sites for nucleophilic substitution reactions, although the stability of the aromatic ring makes such reactions challenging without appropriate activation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. These simulations are particularly valuable for studying the interactions of a ligand with its biological target and the influence of the solvent environment.

In the context of drug design, MD simulations are used to explore how this compound and its derivatives bind to a target protein. By placing the ligand in the active site of a protein and simulating their movements, researchers can identify key binding interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For example, the amine group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. The fluoro and chloro substituents can participate in halogen bonding and other non-covalent interactions. MD simulations can reveal the stability of these interactions over time and provide insights into the binding affinity of the ligand. The root-mean-square deviation (RMSD) of the ligand within the binding pocket is often monitored to assess the stability of the binding pose.

Table 2: Key Intermolecular Interactions Observed in MD Simulations

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bonding | -NH2, Quinoline-N | Asp, Glu, Ser, Thr, Asn, Gln |

| Halogen Bonding | -Cl, -F | Carbonyl oxygens, Aromatic rings |

| Hydrophobic Interactions | Quinoline ring | Ala, Val, Leu, Ile, Phe, Trp |

Note: This table presents potential interactions based on the functional groups of this compound and common amino acid residues in protein active sites.

The surrounding solvent, typically water in biological systems, can significantly influence the conformation and dynamics of a molecule. MD simulations explicitly including solvent molecules can capture these effects. Water molecules can form hydrogen bonds with the polar groups of this compound, stabilizing certain conformations and influencing its solubility.

The radial distribution function (RDF) can be calculated from MD simulations to understand the structuring of solvent molecules around the solute. For instance, the RDF of water oxygen atoms around the amine group's hydrogen atoms can provide information about the strength and geometry of solvation. These simulations are crucial for obtaining a realistic understanding of the molecule's behavior in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com The primary goal of QSAR is to create predictive models that can guide the design of new molecules with enhanced potency and desired properties. dergipark.org.tr This process begins with a set of molecules with known biological activities, for which molecular descriptors are calculated. mdpi.com These descriptors are then used to build a model that correlates the chemical features to the observed activity. mdpi.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's chemical information. scispace.com For quinoline derivatives, a wide range of descriptors are calculated to capture their structural, electronic, and physicochemical properties. dergipark.org.trresearchgate.net The selection of appropriate descriptors is a critical step, as it determines the predictive power of the final QSAR model. mdpi.com

Key classes of molecular descriptors used in the analysis of quinoline derivatives include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the distribution of electronic charges. They are crucial for understanding interactions involving electrostatic forces. researchgate.net

Hydrophobic Descriptors: LogP, the logarithm of the n-octanol-water partition coefficient, is a common hydrophobic descriptor. It indicates the lipophilicity of a compound, which influences its ability to cross cell membranes. researchgate.net

Atom-Centered Fragments: These descriptors count the occurrences of specific atom types and functional groups, providing insight into which fragments are important for activity. researchgate.net

Once calculated, feature selection techniques are employed to identify the subset of descriptors that have the most significant influence on the biological activity, thereby reducing model complexity and preventing overfitting.

Table 1: Key Molecular Descriptors in QSAR Analysis of Quinoline Derivatives

| Descriptor Class | Example Descriptor | Significance in Activity Prediction |

|---|---|---|

| Electronic | Dipole Moment (μ) | Influences electrostatic interactions with biological targets. researchgate.net |

| Hydrophobic | logP | Relates to membrane permeability and hydrophobic interactions. researchgate.net |

| Constitutional | Mean Atomic Polarizability (Mp) | Describes the molecule's bulk and electronic properties. researchgate.net |

| 2D Autocorrelations | Geary Autocorrelation (GATS7e) | Encodes the distribution of atomic properties like electronegativity across the topology. researchgate.net |

| Atom-Centered Fragments | H attached to C1(sp3)/CO(sp2) (H-047) | Identifies specific structural motifs crucial for noncovalent DNA interactions. researchgate.net |

After selecting the most relevant molecular descriptors, statistical methods are used to construct the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique where the biological activity is expressed as a linear combination of the selected descriptors. mdpi.com The resulting mathematical equation provides a quantitative relationship between the structure and activity.

For quinoline derivatives, QSAR models have been developed to predict their activity against various targets, including cancer cell lines and bacteria. researchgate.netnih.gov These models offer valuable mechanistic insights by revealing which physicochemical properties are most critical for the compound's biological function. For instance, a QSAR study on acridinone (B8587238) derivatives, which share structural similarities with quinolines, indicated that electronic and topological properties are key for their ability to stabilize DNA-duplexes. researchgate.net

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques, ensuring the model is robust and can accurately forecast the activity of new, unsynthesized compounds. nih.govnih.gov This predictive capability is instrumental in rational drug design, allowing for the prioritization of lead candidates for synthesis and testing, thereby accelerating the discovery process. soton.ac.uk

Molecular Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. asiapharmaceutics.info This method is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential biological activity. researchgate.net For this compound and its derivatives, docking studies provide critical insights into their interactions with proposed biological targets. researchgate.net

Molecular docking simulations have been instrumental in elucidating the binding modes of fluoroquinoline derivatives with key bacterial enzymes like E. coli DNA gyrase B and topoisomerase IIα. researchgate.netnih.gov These enzymes are validated targets for antibacterial agents. nih.govnih.gov The simulations predict how the ligand fits into the binding pocket of the target protein and identify the specific non-covalent interactions that stabilize the complex.

For example, docking studies of novel quinoline derivatives against E. coli DNA gyrase B have revealed specific interaction fingerprints. nih.gov These include hydrogen bonding and π-π stacking interactions with crucial amino acid residues within the active site. nih.govacs.org In one study, derivatives showed favorable interactions with residues such as AS-73 and formed hydrogen bonds with water molecules within the binding pocket, which is consistent with the binding modes of known inhibitors. nih.gov Similarly, docking of quinoline-furanone hybrids against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) identified key hydrogen bond interactions that contribute to their antimalarial activity. rsc.org The analysis of these interaction fingerprints is essential for understanding the structure-activity relationship (SAR) and for designing derivatives with improved binding. acs.orgdiva-portal.org

Table 2: Predicted Molecular Interactions of Quinoline Derivatives with Biological Targets

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Fluoroquinoline Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 | AS-73, Water-mediated H-bonds nih.gov |

| Fluoroquinoline Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 | Not specified nih.gov |

| Quinoline-Furanone Hybrids | P. falciparum Lactate Dehydrogenase | Not specified | Hydrogen bonding with key amino acids rsc.org |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol Metal Complexes | E. coli DNA Gyrase | -7.2 | Not specified nih.gov |

| 6-Fluoroquinoline (B108479) Derivative (C19) | SND1 Protein | Not specified | H279 (π–π stacking) acs.org |

Theoretical models not only predict the binding pose but also estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. researchgate.net Binding affinity is often expressed as a binding energy, typically in kcal/mol, with more negative values indicating a stronger interaction. nih.gov For a series of synthesized quinoline derivatives, binding affinities against E. coli DNA gyrase B ranged from -6.1 to -7.2 kcal/mol, with some compounds showing affinities comparable to the standard drug ciprofloxacin. nih.gov Such predictions are valuable for ranking potential drug candidates before their synthesis. nih.gov

Beyond simple binding affinity, the concept of Ligand Efficiency (LE) is used to assess the quality of a compound. LE relates the binding affinity of a molecule to its size (number of non-hydrogen atoms). gardp.org It helps identify compounds that have a good balance of potency and physicochemical properties, which is a key consideration in drug discovery. gardp.org A higher LE value indicates that a compound achieves a strong binding affinity with a relatively small and efficient structure, making it a more promising starting point for further optimization. gardp.org Computational tools can predict the binding affinities that are then used to calculate LE, guiding the selection of fragments or lead compounds that are more likely to be developed into successful drugs. researchgate.net

Mechanistic Biological Studies and Molecular Target Interactions of 3 Chloro 6 Fluoroquinolin 4 Amine Focus on in Vitro, Cellular, and Pre Clinical Mechanistic Aspects, Excluding Clinical Human Trials, Dosage, Safety, or Adverse Effects

Identification and Validation of Molecular Targets

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. The specific substitution pattern of 3-Chloro-6-fluoroquinolin-4-amine suggests potential interactions with several key enzymes and receptors, based on data from structurally analogous compounds.

The primary mechanism of action for many quinoline derivatives, particularly the fluoroquinolone class of antibiotics, involves the inhibition of essential bacterial enzymes responsible for DNA replication. Quinolones target DNA gyrase and topoisomerase IV, which are type II topoisomerase enzymes crucial for managing DNA topology during replication and cell division. By binding to and stabilizing the enzyme-DNA complex, these inhibitors prevent the re-ligation of the DNA strands, leading to double-strand breaks that trigger bactericidal activity. While direct studies on this compound are limited, its structural similarity to novel non-fluoroquinolone inhibitors (NBTIs) suggests it may exhibit similar inhibitory activity against these bacterial topoisomerases.

In the context of anticancer activity, the epidermal growth factor receptor (EGFR) is a key target. Certain quinoline and quinazoline (B50416) derivatives function as EGFR inhibitors. For instance, compounds featuring a (3-chloro-4-fluorophenyl)amino moiety attached to a quinazoline core, such as Afatinib, are known EGFR inhibitors. This suggests that the chloro-fluoro substitution pattern is significant for binding to the EGFR kinase domain. Although this compound is a 4-aminoquinoline (B48711) rather than a 4-anilinoquinazoline, its core structure is a component of more complex EGFR inhibitors, indicating its potential as a scaffold for developing such agents.

Table 1: Enzyme Inhibition Mechanisms of Quinolone and Related Scaffolds

| Target Enzyme | Compound Class | Mechanism of Inhibition | Cellular Outcome |

|---|---|---|---|

| DNA Gyrase | Fluoroquinolones | Stabilization of the enzyme-DNA cleavage complex, preventing DNA re-ligation. | Inhibition of DNA replication, leading to bacterial cell death. |

| Topoisomerase IV | Fluoroquinolones | Inhibition of decatenation of daughter chromosomes following replication. | Disruption of bacterial cell division and cell death. |

| EGFR | 4-Anilinoquinazolines | Competitive inhibition at the ATP-binding site of the kinase domain. | Blockade of downstream signaling, inhibition of cell proliferation. |

The quinoline framework is also present in compounds designed to interact with G-protein coupled receptors (GPCRs), such as the neurokinin-3 (NK-3) receptor. The NK-3 receptor, activated by its endogenous ligand neurokinin B (NKB), is implicated in the modulation of key neurotransmitter systems, including dopamine (B1211576) and serotonin. Antagonists of the NK-3 receptor, some of which are based on a 4-quinolinecarboxamide (B1229333) scaffold like SB 222200, have been developed for potential therapeutic use in CNS disorders. Activation of NK-3 receptors leads to the mobilization of intracellular calcium via the phospholipase C pathway. Blockade of this receptor can therefore modulate these downstream signaling events.

The opioid receptor family (μ, δ, κ) represents another class of GPCRs that are critical targets for pain management and are involved in mood disorders. These receptors are modulated by a wide array of chemical structures. While direct evidence linking this compound to opioid receptors is not prominent, the development of selective κ-opioid receptor (KOR) antagonists has involved complex quinoline derivatives. This indicates the versatility of the quinoline scaffold in interacting with the binding pockets of diverse GPCRs.

Specific data on the modulation of protein-protein interactions by this compound is not extensively documented in pre-clinical research. However, by inhibiting targets like EGFR, such compounds can indirectly disrupt the protein-protein interactions that are essential for the assembly of downstream signaling complexes.

Elucidation of Cellular Pathway Interrogation

The interaction of a compound with its molecular target initiates a cascade of cellular events. Studies on related antiproliferative quinoline and quinazoline derivatives provide a framework for the potential cellular pathways affected by this compound.

Compounds that inhibit receptor tyrosine kinases like EGFR effectively shut down multiple downstream pro-survival signaling cascades. This includes the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are central to cell proliferation, survival, and angiogenesis.

Furthermore, studies on structurally related compounds demonstrate a potent ability to induce apoptosis (programmed cell death). For example, the quinazoline analog N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was shown to induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway. This pathway is characterized by:

Mitochondrial Involvement : Increased levels of reactive oxygen species (ROS) and release of cytochrome c from the mitochondria.

Caspase Activation : Activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.

Regulation by Bcl-2 Family : A shift in the balance of Bcl-2 family proteins, specifically a decrease in the expression of the anti-apoptotic protein Bcl-2.

The underlying mechanisms of a compound's activity can be further elucidated by analyzing its impact on global gene and protein expression. For compounds with antiproliferative effects, these analyses can reveal chemical-specific profiles that provide mechanistic insights.

In studies of related antiproliferative agents, treatment of cancer cells leads to significant changes in the expression of genes and proteins that regulate cell cycle and apoptosis. A key finding for the related compound DW-8 was its ability to cause cell cycle arrest at the G2 phase, preventing cells from entering mitosis. Proteomic analysis confirmed the molecular changes associated with the induction of apoptosis, such as the decreased expression of anti-apoptotic proteins like Bcl-2 and the cleavage (activation) of caspases and PARP. Such analyses are crucial for confirming the cellular pathways identified through other means and for discovering novel mechanisms of action.

Table 2: Cellular Pathway Effects of Related Antiproliferative Quinoline/Quinazoline Analogs

| Cellular Process | Key Molecular Event | Downstream Effect | Reference |

|---|---|---|---|

| Cell Cycle | Arrest at G2 phase | Inhibition of cell division | |

| Intrinsic Apoptosis | Decreased expression of Bcl-2 | Increased mitochondrial membrane permeability | |

| Intrinsic Apoptosis | Release of Cytochrome C | Formation of the apoptosome | |

| Intrinsic Apoptosis | Activation of Caspase-9 | Activation of executioner caspases | |

| Intrinsic Apoptosis | Activation of Caspases-3 and -7 | Cleavage of cellular substrates (e.g., PARP), leading to cell death |

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | Contribution to apoptosis induction | |

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Activity

The biological activity of quinoline derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their desired biological effects and minimize adverse reactions. For the 4-aminoquinoline scaffold, to which this compound belongs, SAR studies have revealed key determinants of activity.

Correlation of Structural Modifications with Molecular and Cellular Mechanistic Activity

Modifications to the quinoline core and its substituents have profound effects on the molecular and cellular activities of this class of compounds. The quinoline ring system itself is a critical pharmacophore, and its interaction with biological targets can be fine-tuned by various substitutions.

The nature and position of substituents on the quinoline ring significantly influence activity. For instance, the presence of a halogen, such as chlorine or fluorine, on the quinoline ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and interact with intracellular targets. acs.orgnih.gov Specifically, a fluorine atom at the 6-position has been shown to be a favorable modification in some quinoline series, potentially enhancing metabolic stability and target engagement. nih.gov The chlorine atom at the 3-position further modifies the electronic landscape of the molecule.

The amino group at the 4-position is a key feature for many biological activities of quinolines. frontiersin.org Its basicity and ability to form hydrogen bonds are often crucial for target interaction. frontiersin.org Modifications of this amino group, for example, by alkylation or acylation, can drastically alter the compound's biological profile. nih.gov

The following table summarizes the effects of structural modifications on the activity of quinoline derivatives, providing insights relevant to this compound:

| Structural Modification | Effect on Mechanistic Activity | Reference |

|---|---|---|

| Substitution at C2 | Introduction of an arylvinyl group can enhance antiproliferative activity. | nih.gov |

| Substitution at C4 | The 4-amino group is often essential for activity, with its basicity playing a key role. | frontiersin.org |

| Substitution at C6 | A fluorine atom can improve metabolic stability and potency. | nih.gov |

| Substitution at C7 | Halogen substitution can influence activity against resistant strains of pathogens. | acs.org |

Defining Pharmacophores and Key Binding Elements for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 4-aminoquinolines, the key pharmacophoric elements generally include:

The Quinoline Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor.

The 4-Amino Group: This group can act as a hydrogen bond donor and its protonation at physiological pH can be critical for electrostatic interactions. frontiersin.org

The Aromatic Ring System: The planar quinoline ring can engage in π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

The specific arrangement of these features determines the compound's affinity and selectivity for its molecular targets. For example, in the context of antimalarial activity, the 4-aminoquinoline scaffold is known to interfere with heme detoxification in the parasite's digestive vacuole. probes-drugs.org The protonated quinoline and the 4-amino group are thought to be crucial for accumulating in the acidic food vacuole and for binding to heme. probes-drugs.org

Mechanism of Action at the Sub-Cellular and Cellular Level (in vitro studies)

The cellular effects of this compound and related compounds are a consequence of their interactions with specific subcellular components and their influence on fundamental cellular processes.

Organelle-Specific Interactions and Distribution

The physicochemical properties of 4-aminoquinolines, including their basicity, influence their subcellular distribution. As weak bases, they can accumulate in acidic organelles such as lysosomes and the digestive vacuole of malaria parasites. probes-drugs.org This accumulation is a key aspect of their mechanism of action in certain contexts. For some quinoline analogs, interactions with mitochondria have been observed, leading to a disruption of the mitochondrial membrane potential. frontiersin.org

Cell Cycle Regulation and Apoptosis Mechanisms (in vitro, e.g., in cancer cell lines, focusing on pathway, not therapeutic outcome)

Several 4-aminoquinoline derivatives have been shown to affect cell cycle progression and induce apoptosis in in vitro studies, particularly in cancer cell lines. evitachem.comresearchgate.net The cell cycle is a tightly regulated process involving cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov Disruption of this cycle can lead to cell death.

Some quinoline compounds have been reported to cause cell cycle arrest at different phases. researchgate.net For instance, certain derivatives can induce a G0/G1 phase arrest. researchgate.net This arrest prevents the cell from entering the DNA synthesis (S) phase, ultimately hindering proliferation.

The induction of apoptosis, or programmed cell death, is another key cellular mechanism. 4-aminoquinolines can trigger apoptosis through various pathways. frontiersin.org This can involve the activation of caspases, a family of proteases that execute the apoptotic program. Evidence for apoptosis can be observed through methods like the externalization of phosphatidylserine (B164497) on the cell surface. frontiersin.org

The following table summarizes the observed in vitro cellular mechanisms for related quinoline compounds:

| Cellular Mechanism | Observed Effect in vitro | Reference |

|---|---|---|

| Cell Cycle Regulation | Induction of cell cycle arrest, for example, in the G0/G1 phase. | researchgate.net |

| Apoptosis | Induction of programmed cell death, sometimes mediated by caspase activation. | frontiersin.org |

| Organelle Interaction | Accumulation in acidic organelles like lysosomes. Disruption of mitochondrial membrane potential. | frontiersin.orgprobes-drugs.org |

Advanced Medicinal Chemistry Concepts and Rational Design Principles Utilizing the 3 Chloro 6 Fluoroquinolin 4 Amine Scaffold

Scaffold Optimization for Enhanced Mechanistic Potency and Selectivity (pre-clinical)

The 3-Chloro-6-fluoroquinolin-4-amine scaffold provides a versatile platform for chemical modifications aimed at enhancing biological activity and selectivity. Strategic placement of substituents on the quinoline (B57606) core can significantly influence the compound's interaction with its biological target.

Key structural features of the quinoline scaffold that contribute to its pharmacological activity include the aromatic rings, which can participate in π-π stacking interactions with biological targets like DNA or aromatic amino acid residues in proteins. researchgate.net The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, further anchoring the molecule within a binding site.

Preclinical studies on various quinoline derivatives have demonstrated the impact of scaffold optimization. For instance, in the development of anticancer agents, modifications to the quinoline ring have led to compounds with potent inhibitory activity against various cancer cell lines. nih.gov The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric bulk, all of which are critical for optimizing potency and selectivity. rsc.orgpreprints.org For example, the addition of an electron-donating group like a methoxy (B1213986) group at certain positions can enhance activity, while an electron-withdrawing group like chlorine at the same position may lead to a loss of activity. rsc.org

Table 1: Preclinical Data on Quinoline Derivatives

| Compound | Target(s) | Key Findings |

| Compound 5a (a quinoline derivative) | EGFR/HER-2 | Demonstrated significant antiproliferative action with IC50 values of 71 nM for EGFR and 31 nM for HER-2. rsc.orgresearchgate.net |

| Quinoline-imidazole hybrid 72 | Plasmodium falciparum (chloroquine-sensitive strain 3D7) | Showed potent antimalarial activity with an IC50 of 0.10 μM. rsc.org |

| Compound 160a (a quinoline derivative) | P-glycoprotein | Shown to reverse multidrug resistance in P-glycoprotein-overexpressing tumor cells. nih.gov |

This table is for illustrative purposes and showcases data from various quinoline derivatives to highlight the principles of scaffold optimization.

Fragment-Based Drug Discovery (FBDD) Approaches Applying Quinoline Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern drug discovery that involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target. mdpi.comresearchgate.net These initial "hits" are then optimized and grown into more potent, drug-like molecules. acs.org The quinoline core is an excellent fragment for FBDD due to its inherent drug-like properties and its presence in many known bioactive compounds. mdpi.comresearchgate.net

The process of FBDD using quinoline fragments typically involves:

Fragment Library Design: Assembling a collection of diverse, low-molecular-weight quinoline derivatives. acs.org

Fragment Screening: Employing biophysical techniques like NMR, X-ray crystallography, or surface plasmon resonance to detect the weak binding of these fragments to the target protein. acs.org

Fragment Elaboration: Once a quinoline fragment hit is identified and its binding mode is understood, medicinal chemists synthetically expand the fragment to improve its affinity and selectivity. acs.org

A notable example of FBDD led to the discovery of a novel scaffold for transthyretin (TTR) kinetic stabilizers, starting from a 4-(3H-pyrazol-4-yl)quinoline fragment. biorxiv.org This demonstrates the potential of using quinoline-based fragments to identify novel lead compounds for challenging drug targets.

Structure-Based Drug Design (SBDD) Methodologies Informed by Target Interactions

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy. This knowledge allows for the rational design of ligands that can fit precisely into the target's binding site, leading to enhanced potency and selectivity.

The quinoline scaffold has been extensively utilized in SBDD approaches. For instance, in the design of c-Met kinase inhibitors, the crystal structure of the kinase domain in complex with a quinoline-based inhibitor, Foretinib, reveals key interactions. nih.gov The quinoline core binds in the ATP-binding site, forming crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov This detailed structural understanding guides the design of new derivatives with improved binding affinity and optimized pharmacokinetic properties.

Computational methods like molecular docking and molecular dynamics simulations are integral to SBDD. mdpi.com These techniques allow researchers to predict how different quinoline derivatives will bind to a target and to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.gov

Design of Dual-Targeting or Multi-Targeting Agents from the Quinoline Core

The development of drugs that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer. rsc.orgmdpi.com The quinoline scaffold's versatility makes it an ideal starting point for designing such multi-target agents. amazonaws.com

By strategically functionalizing the quinoline core, it is possible to incorporate pharmacophores that can interact with different targets. For example, researchers have designed and synthesized novel quinoline-based inhibitors that dually target both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key proteins involved in cancer progression. rsc.orgresearchgate.net This dual-targeting approach can potentially lead to improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. researchgate.net

The design of these multi-target agents is often guided by an understanding of the structural biology of the different targets and the application of computational modeling to predict the binding of the hybrid molecules. mdpi.com

Addressing Resistance Mechanisms from a Chemical Design Perspective

Drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. nih.govnih.gov Medicinal chemists can address resistance by designing new compounds that can overcome the mechanisms by which resistance develops. The quinoline scaffold has been a key player in this endeavor. researchgate.netnih.gov

One common resistance mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. nih.gov Researchers have developed quinoline derivatives that can inhibit the function of these pumps, thereby restoring the efficacy of co-administered drugs. nih.gov For example, a novel quinoline derivative, compound 160a, was shown to reverse multidrug resistance in cancer cells that overexpress P-gp. nih.gov

Another approach involves modifying the chemical structure of the drug to prevent its enzymatic degradation. For instance, if a drug is metabolized by a specific enzyme, its structure can be altered to block the site of metabolism without compromising its therapeutic activity. This often involves the introduction of atoms like fluorine, which can block metabolic oxidation.

Furthermore, designing compounds that target novel biological pathways or have a different mechanism of action can circumvent existing resistance. The inherent versatility of the quinoline scaffold allows for the exploration of a wide chemical space to identify such novel agents. researchgate.net

Future Research Directions and Unaddressed Challenges in 3 Chloro 6 Fluoroquinolin 4 Amine Research

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, scalable, and environmentally friendly synthetic routes is paramount for the continued investigation and potential commercialization of 3-chloro-6-fluoroquinolin-4-amine-based compounds.

Future synthetic strategies should focus on the implementation of modern catalytic systems and flow chemistry techniques. Iridium-catalyzed borylation of fluoroquinolines has been demonstrated as a viable method for functionalization, offering a pathway to diverse derivatives. nih.gov Exploring other transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, could provide efficient access to a wide array of substituted 4-aminoquinolines. acs.orgsmolecule.com Furthermore, the development of transition metal-free synthesis protocols, for instance, through formal [4+2] annulation of anthranils and enaminones, presents an attractive and more sustainable alternative. mdpi.com

Flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. Adapting existing multi-step syntheses of quinoline (B57606) derivatives to continuous flow processes could streamline production, reduce reaction times, and minimize waste. mdpi.com This approach would be particularly beneficial for the large-scale synthesis required for advanced preclinical and clinical studies.

Identification of Additional and Undiscovered Biological Targets

While the anticancer properties of some quinoline derivatives have been linked to the inhibition of targets like tubulin and protein arginine methyltransferase 5 (PRMT5), the full spectrum of biological targets for this compound remains largely unexplored. smolecule.comtandfonline.com Future research should aim to identify novel protein interactions and signaling pathways modulated by this compound.

A systematic approach to target identification could involve high-throughput screening against diverse panels of kinases, proteases, and other enzyme families. Additionally, chemical proteomics approaches, such as affinity-based protein profiling, could be employed to directly identify the cellular binding partners of this compound and its derivatives. The discovery of new targets will not only elucidate the compound's mechanism of action but could also open up new therapeutic applications for a range of diseases. scispace.com

Development of Advanced and Hybrid Computational Models for Predictive Studies

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity, pharmacokinetic properties, and potential toxicity. tandfonline.compensoft.net For this compound, the development of robust quantitative structure-activity relationship (QSAR) models can guide the design of more potent and selective analogs. tandfonline.comijpsonline.com

Future computational work should focus on creating hybrid models that integrate multiple machine learning algorithms, such as artificial neural networks and support vector machines, with traditional QSAR approaches. ijpsonline.com These models, trained on larger and more diverse datasets of quinoline derivatives, could offer higher predictive accuracy. tandfonline.com Furthermore, the application of molecular dynamics simulations can provide deeper insights into the binding modes of these compounds with their biological targets, helping to rationalize structure-activity relationships and guide lead optimization. tandfonline.com

Table 1: Computational Approaches for Quinoline Derivative Research

| Computational Method | Application in this compound Research | Potential Future Directions |

| 3D-QSAR (CoMFA/CoMSIA) | Investigating the structure-activity relationships of quinoline compounds as tubulin inhibitors. tandfonline.com | Development of more predictive models by incorporating larger datasets and diverse chemical scaffolds. |

| Molecular Docking | Predicting the binding affinity and interaction patterns of quinoline derivatives with their biological targets. tandfonline.comijpsonline.com | Use of advanced docking protocols that account for protein flexibility and water molecules in the binding site. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and understanding the dynamic nature of binding interactions. tandfonline.com | Longer-timescale MD simulations to explore conformational changes and allosteric effects. |

| Machine Learning (e.g., k-NN, ANN) | Predicting the anticancer activity and identifying promising lead compounds. mdpi.com | Integration of multiple machine learning algorithms and deep learning approaches for enhanced predictive power. ijpsonline.com |

| ADMET Prediction | Evaluating the drug-like properties and potential toxicity of newly designed compounds. tandfonline.com | Development of more accurate in silico ADMET models using larger and more curated datasets. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To gain a holistic understanding of the cellular response to this compound, future studies should integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov This systems-level approach can reveal the complex network of molecular events triggered by the compound, moving beyond a single target to a more comprehensive mechanistic picture. cmbio.ionih.gov

For example, transcriptomic analysis can identify genes that are up- or down-regulated upon treatment, while proteomics can reveal changes in protein expression and post-translational modifications. Metabolomics can then connect these changes to alterations in cellular metabolism. nih.gov The integration of these multi-omics datasets can help to identify key pathways and networks that are perturbed by the compound, providing a more complete understanding of its mechanism of action and potential off-target effects. researchgate.netmixomics.org

Application of the Compound as a Chemical Biology Tool or Probe

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical biology tools to probe biological processes. sigmaaldrich.com By attaching fluorescent tags or other reporter groups to the quinoline scaffold, researchers can create chemical probes to visualize the localization and dynamics of its biological targets within living cells.

These probes could be used to study the role of the identified targets in various cellular processes and disease states. Furthermore, photo-activatable or "clickable" versions of the compound could be developed for use in activity-based protein profiling and other advanced chemical biology techniques. This would enable the precise identification and characterization of the compound's interacting proteins in their native cellular environment.

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-fluoroquinolin-4-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, 6-Chloroquinolin-4-amine analogs are synthesized via substitution of halogenated precursors with amines under reflux in ethanol or methanol . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. High-purity products can be achieved by column chromatography or recrystallization, as demonstrated in related quinazoline derivatives .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

Standard methods include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the quinoline ring.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- IR spectroscopy to identify functional groups like -NH₂ . Purity assessment via HPLC (>95%) is recommended for pharmacological studies .

Q. How can researchers design experiments to evaluate the biological activity of this compound against pathogens or cancer cells?

- In vitro assays : Test cytotoxicity using cell lines (e.g., MTT assay) and antimicrobial activity via microdilution methods.

- Dose-response studies : Establish IC₅₀ values for potency comparisons.

- Control compounds : Include structurally related analogs (e.g., 6-nitroquinazolin-4-amine derivatives) to benchmark activity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking resolve contradictions in reported biological activities of this compound derivatives?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction sites .

- Molecular docking : Model binding affinities with target proteins (e.g., malaria PfATP4 or cancer kinases) to explain variations in experimental IC₅₀ values .

- 3D-QSAR : Develop predictive models using activity data from analogs to guide structural modifications .

Q. What strategies are effective in improving the selectivity of this compound for specific biological targets?

- Structure-Activity Relationship (SAR) : Introduce substituents like methoxy or trifluoromethyl groups to enhance target affinity. For example, adding a morpholine ring in related compounds improved selectivity for kinase inhibition .

- Prodrug design : Modify the amine group to improve membrane permeability and metabolic stability .

Q. How can researchers address discrepancies in synthetic yields or byproduct formation during scale-up?

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation.

- Purification optimization : Adjust solvent systems for recrystallization (e.g., ethyl acetate/hexane mixtures) .

- One-pot synthesis : Reduce side reactions by integrating multiple steps, as shown in morpholine-functionalized quinazolines .

Q. What advanced analytical approaches are recommended for studying metabolic pathways or degradation products of this compound?

- LC-MS/MS : Identify metabolites in hepatic microsomal assays.

- Isotopic labeling : Trace degradation pathways using ¹⁸O or ²H isotopes.

- X-ray crystallography : Resolve metabolite structures via SHELX refinement for mechanistic insights .

Methodological Tables

Q. Table 1. Comparative Biological Activity of this compound Analogs

Q. Table 2. Recommended Computational Tools for Electronic Structure Analysis

| Method | Application | Software/Code | Reference |

|---|---|---|---|

| DFT (B3LYP) | HOMO-LUMO, charge distribution | Gaussian, ORCA | |

| Molecular Docking | Protein-ligand interactions | AutoDock Vina | |

| MD Simulations | Binding stability over time | GROMACS |

Key Considerations for Researchers

- Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR alongside enzymatic assays) .

- Synthetic Challenges : Optimize protecting groups for amine functionalities to prevent undesired side reactions .

- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.